molecular formula C19H17NO4 B1392561 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid CAS No. 1243089-67-9

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B1392561
CAS No.: 1243089-67-9
M. Wt: 323.3 g/mol
InChI Key: CTNYRULDKICVLE-UHFFFAOYSA-N
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Description

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.

    Functional Group Modifications: Introduction of the formyl, methoxy, and carboxylic acid groups can be done through various organic reactions such as formylation, methylation, and carboxylation.

    Benzyl Substitution: The 4-methylbenzyl group can be introduced via Friedel-Crafts alkylation or other suitable substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: 3-Carboxy-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid.

    Reduction: 3-Hydroxymethyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid can be used in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, influencing biological pathways. The formyl and carboxylic acid groups might play a role in binding to active sites or altering molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-1H-indole-2-carboxylic acid
  • 6-Methoxy-1H-indole-2-carboxylic acid
  • 1-(4-Methylbenzyl)-1H-indole-2-carboxylic acid

Uniqueness

3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the formyl, methoxy, and carboxylic acid groups, along with the 4-methylbenzyl substitution, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-formyl-6-methoxy-1-[(4-methylphenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)10-20-17-9-14(24-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNYRULDKICVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
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3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 3
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 4
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 5
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3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 6
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid

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